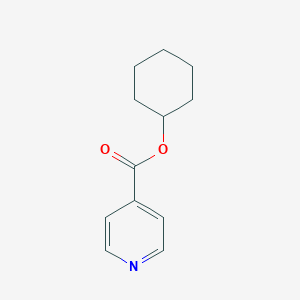
4-PYRIDINECARBOXYLIC ACID CYCLOHEXYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, cyclohexyl ester is an organic compound with the molecular formula C12H15NO2 It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with cyclohexanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, cyclohexyl ester typically involves the esterification of isonicotinic acid with cyclohexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the separation of the product from the catalyst, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinic acid, cyclohexyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.
Major Products Formed:
Hydrolysis: Isonicotinic acid and cyclohexanol.
Reduction: Cyclohexyl alcohol and isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, cyclohexyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-tuberculosis drugs.
Plant Protection: The compound and its derivatives are explored as potential inducers of plant immunity, helping plants resist infections by pathogens.
Material Science: It is used in the synthesis of metal-organic frameworks and other advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of isonicotinic acid, cyclohexyl ester depends on its application:
In Medicinal Chemistry: The compound can act as a prodrug, where it is metabolized in the body to release the active drug.
In Plant Protection: The compound acts as an elicitor, triggering the plant’s immune response by mimicking pathogen attack signals.
Vergleich Mit ähnlichen Verbindungen
Isonicotinic Acid: The parent compound with a carboxylic acid group.
Nicotinic Acid: An isomer with the carboxylic acid group at a different position on the pyridine ring.
Picolinic Acid: Another isomer with the carboxylic acid group at yet another position.
Uniqueness: Isonicotinic acid, cyclohexyl ester is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other isomers.
Eigenschaften
CAS-Nummer |
163778-04-9 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
cyclohexyl pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChI-Schlüssel |
UADBNACWGHSLIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















